Lonicerin
Overview
Description
Lonicerin is a bioactive flavonoid compound found in plants of the Lonicera japonica species and other honeysuckle plants. It exhibits significant anti-inflammatory and antioxidant activities and has been studied for its potential therapeutic effects in various medical conditions, including diabetic wounds and ulcerative colitis .
Mechanism of Action
Target of Action
Lonicerin, a bioactive compound found in plants of the Lonicera japonica species and other honeysuckle plants , primarily targets Sirtuin 1 (Sirt1) and Enhancer of Zeste Homolog 2 (EZH2) . Sirt1 is a protein that plays a crucial role in cellular health by regulating several cellular processes like aging, inflammation, and stress resistance . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing .
Mode of Action
This compound interacts with its targets to induce beneficial changes in the cell. It promotes autophagy in cells by upregulating Sirt1 expression . Autophagy is a cellular process that removes unnecessary or dysfunctional components, allowing orderly degradation and recycling of cellular components. By enhancing autophagy, this compound helps mitigate inflammation and oxidative stress, promoting cell survival . Furthermore, this compound targets EZH2 to alleviate ulcerative colitis by autophagy-mediated NLRP3 inflammasome inactivation .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a role in the Sirt1-autophagy axis . By upregulating Sirt1, it promotes autophagy, which in turn helps in mitigating inflammation and oxidative stress . It also impacts the Nuclear Factor-kappa B (NF-κB) signaling pathway , a critical regulator of immune responses. By inhibiting this pathway, this compound demonstrates potent anti-inflammatory effects .
Result of Action
This compound exhibits anti-inflammatory and antioxidant activities . It has been found to alleviate ulcerative colitis by enhancing autophagy . In a diabetic rat model, administration of this compound significantly promoted wound healing . It also demonstrated potent anti-inflammatory activities in a rat model of ulcerative colitis .
Biochemical Analysis
Biochemical Properties
Lonicerin interacts with several biomolecules, playing a crucial role in biochemical reactions. It has been found to alleviate cell apoptosis and enhance cell viability, migration, and angiogenesis in TBHP-treated human umbilical vein endothelial cells (HUVECs) . It also upregulates Sirt1 expression, promoting autophagy .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In the context of wound healing in diabetic rats, it enhances blood vessel regeneration through Sirt1-mediated autophagy . It also alleviates inflammation and apoptosis in lipopolysaccharide-induced acute lung injury .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It promotes autophagy in TBHP-treated HUVECs by upregulating Sirt1 expression, exerting its anti-apoptotic effect through the Sirt1-autophagy axis . In lipopolysaccharide-induced acute lung inflammation and injury in mice, this compound controls the condition by impacting immunity, oxidative stress, and cell proliferation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that this compound promotes wound healing in diabetic rats and prevents inflammation and apoptosis in lipopolysaccharide-induced acute lung injury
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on ulcerative colitis in rats, it was found that pretreatment with flavonoids (including this compound) at doses of 25–100 mg/kg substantially attenuated TBNS-induced ulcerative colitis .
Metabolic Pathways
This compound is involved in several metabolic pathways. In Lonicera japonica Flos under different salt stress, phenylpropanoid pathway, monoterpenoid biosynthesis, glycolysis, TCA cycle, and alkaloid biosynthesis were found to be disturbed .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lonicerin can be isolated from honeysuckle plants through a series of extraction and purification processes. The primary method involves the use of solvents to extract the flavonoids from the plant material, followed by column chromatography to purify this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Lonicera japonica. The process includes drying the plant material, solvent extraction, and purification using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Lonicerin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at specific positions on the flavonoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield different hydroxylated derivatives .
Scientific Research Applications
Chemistry: Used as a model compound to study flavonoid chemistry and reactions.
Biology: Investigated for its effects on cellular processes, including autophagy and apoptosis.
Medicine: Shown to promote wound healing in diabetic rats by enhancing blood vessel regeneration and reducing inflammation.
Industry: Utilized in the development of natural antioxidant and anti-inflammatory products.
Comparison with Similar Compounds
Similar Compounds
Hyperoside: Another flavonoid found in honeysuckle with similar antioxidant and anti-inflammatory properties.
Luteolin: A flavonoid with potent anti-inflammatory and antioxidant activities, often compared with lonicerin in studies.
Uniqueness of this compound
This compound is unique due to its specific molecular structure, which allows it to interact with various molecular targets, such as Sirt1 and the NLRP3 inflammasome, providing distinct therapeutic benefits in conditions like diabetic wounds and ulcerative colitis .
Properties
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-7,9,18,20-31,33-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPPXMGVUDNKLV-KMFFXDMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180389 | |
Record name | Veronicastroside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Scolymoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005799 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25694-72-8 | |
Record name | Lonicerin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25694-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Scolymoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025694728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Veronicastroside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VERONICASTROSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALJ2FB4ZDM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Scolymoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005799 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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